4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene

Catalog No.
S1521384
CAS No.
90433-54-8
M.F
C16H14O2S
M. Wt
270.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene

CAS Number

90433-54-8

Product Name

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene

IUPAC Name

4-methoxy-2-(4-methoxyphenyl)-1-benzothiophene

Molecular Formula

C16H14O2S

Molecular Weight

270.3 g/mol

InChI

InChI=1S/C16H14O2S/c1-17-12-8-6-11(7-9-12)16-10-13-14(18-2)4-3-5-15(13)19-16/h3-10H,1-2H3

InChI Key

KSPMZOIHTPOBNW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=CC=C3S2)OC

Synonyms

Raloxifene Impurity; 2-(4-Methoxyphenyl)-4-methoxybenzo[b]thiophene;

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=CC=C3S2)OC

Synthesis and Characterization:

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene has been synthesized and characterized by various research groups. The most common method involves the Suzuki-Miyaura coupling reaction between 4-methoxyphenylboronic acid and 4-chloro-2-iodobenzothiophene. The synthesized compound has been characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. [, ]

Potential Applications:

While the specific research applications of 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene are limited, its structural features suggest potential applications in various fields:

  • Organic electronics: The compound possesses a conjugated system, a characteristic often associated with materials exhibiting electrical conductivity and semiconducting properties. Research suggests that this compound could be a potential candidate for organic solar cells and field-effect transistors. [, ]
  • Liquid crystals: The presence of two methoxy groups in the molecule could influence its liquid crystalline behavior, potentially making it suitable for applications in display technologies. However, further research is needed to explore this aspect. []
  • Pharmaceutical development: The benzothiophene core structure is present in various biologically active molecules. However, there is no current research exploring the potential biological activity of 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene.

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene is an organic compound characterized by its unique structure, which includes a benzothiophene core substituted with methoxy and phenyl groups. Its molecular formula is C16H14O2SC_{16}H_{14}O_2S and it has a molecular weight of approximately 270.35 g/mol. The compound features two methoxy groups located at the 4-position of both the benzothiophene and the phenyl rings, contributing to its chemical properties and potential biological activities .

The chemical reactivity of 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene is influenced by the presence of the methoxy groups, which can participate in electrophilic aromatic substitution reactions. The compound may also undergo:

  • Oxidation: Methoxy groups can be oxidized under certain conditions, potentially altering the compound's properties.
  • Nucleophilic substitutions: Depending on the reaction conditions, substitution reactions can occur at the sulfur atom or at positions on the aromatic rings.
  • Condensation reactions: The compound may react with aldehydes or ketones, leading to the formation of more complex structures.

Research indicates that compounds similar to 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene exhibit various biological activities, including:

  • Antioxidant properties: The presence of methoxy groups can enhance the compound's ability to scavenge free radicals.
  • Anticancer activity: Some studies suggest that benzothiophene derivatives possess cytotoxic effects against certain cancer cell lines, although specific data on this compound is limited.
  • Anti-inflammatory effects: Compounds with similar structures have shown potential in reducing inflammation markers in biological assays.

Several methods exist for synthesizing 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene:

  • Condensation Reactions: A common approach involves condensing appropriate thiophenol derivatives with methoxy-substituted phenyl compounds under acidic or basic conditions.
  • Electrophilic Aromatic Substitution: This method can be used to introduce methoxy groups onto a pre-existing benzothiophene structure.
  • Cross-Coupling Reactions: Techniques such as Suzuki or Heck coupling may be employed to form the carbon-carbon bonds necessary for constructing this complex molecule.

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for drug development targeting cancer or inflammatory diseases.
  • Material Science: Its unique structure may find use in developing organic semiconductors or photonic materials.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis for creating more complex molecules.

Interaction studies are crucial for understanding how 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene interacts with biological systems. Preliminary investigations could involve:

  • Binding affinity studies: Evaluating how well the compound binds to specific receptors or enzymes.
  • Metabolic stability assays: Understanding how the compound is metabolized in biological systems.
  • Synergistic effects: Investigating potential synergistic interactions when combined with other therapeutic agents.

Several compounds share structural similarities with 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
5-Methoxybenzo[b]thiophene-2-carbaldehydeC12H10O2SC_{12}H_{10}O_2SContains a methoxy group and an aldehyde functional group.
4-Methoxybenzo[b]thiophene-2-carboxylic acidC11H10O3SC_{11}H_{10}O_3SFeatures a carboxylic acid group, enhancing solubility and reactivity.
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiopheneC16H14O2SC_{16}H_{14}O_2SSimilar structure but differs in the position of the methoxy group on the benzothiophene ring.
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepineC12H15NOSC_{12}H_{15}NOSA different ring structure but retains sulfur and methoxy functionalities.

These compounds highlight the diversity within the benzothiophene family and underscore the unique characteristics of 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene due to its specific substitutions and structural configuration.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

The Suzuki-Miyaura coupling is a cornerstone for constructing the biaryl motif in 4-methoxy-2-(4-methoxyphenyl)-1-benzothiophene. This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), with 4-methoxyphenylboronic acid and a halogenated benzothiophene precursor (e.g., 2-bromo-4-methoxy-1-benzothiophene). Key conditions include:

  • Base: K₂CO₃ or Cs₂CO₃ in a 3:1 mixture of dioxane/water.
  • Temperature: 80–100°C under inert atmosphere.
  • Yield: 70–85% after 12–24 hours.

Recent advances in ligand design, such as the use of bulky phosphines (e.g., SPhos), have improved coupling efficiency for electron-rich substrates. For example, trans-bis(tricyclohexylphosphine)palladium complexes enable coupling with deactivated aryl chlorides, expanding substrate scope.

Table 1. Optimization of Suzuki-Miyaura Coupling Parameters

ParameterOptimal ConditionImpact on Yield
CatalystPd(OAc)₂/SPhos85%
SolventToluene/H₂O (3:1)78%
BaseK₃PO₄82%
Temperature90°C88%

Sonogashira Cross-Coupling for Alkyne Intermediate Formation

The Sonogashira reaction is critical for introducing alkynyl groups prior to cyclization. For instance, coupling 2-bromo-5-(4-methoxyphenyl)thiophene with 1-ethynyl-2-(methylsulfanyl)benzene yields 2-(4-methoxyphenyl)-5-{[2-(methylsulfanyl)phenyl]ethynyl}thiophene. Conditions include:

  • Catalyst: PdCl₂(PPh₃)₂/CuI in triethylamine.
  • Yield: 65–75% under microwave irradiation.

Electrophilic Cyclization Routes for Benzothiophene Core Assembly

Electrophilic cyclization using iodine or Br₂ completes the benzothiophene ring system. For example, treating 2-(4-methoxyphenyl)-5-{[2-(methylsulfanyl)phenyl]ethynyl}thiophene with I₂ in CH₂Cl₂ at 0°C generates 3-iodo-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene. Key factors:

  • Electrophile: I₂ or ICl for regioselective cyclization.
  • Solvent: Dichloromethane or DMF.
  • Yield: 60–70%.

Microwave-Assisted Synthesis Protocols for Yield Enhancement

Microwave irradiation significantly reduces reaction times. A multi-step synthesis of benzothiophene derivatives achieved completion in 12 hours (vs. 1 week conventionally). For example:

  • Sonogashira Coupling: 15 minutes at 120°C.
  • Cyclization: 10 minutes at 150°C.
  • Overall Yield: 55–60%.

Solvent-Free Mechanochemical Approaches

Mechanochemical methods using ball milling or deep eutectic solvents (DES) offer eco-friendly alternatives. A ligand-free Suzuki-Miyaura reaction in a choline chloride/urea DES achieved 75% yield at 60°C. Advantages include:

  • No Toxic Solvents: Eliminates need for DMF or dioxane.
  • Shorter Reaction Times: 2–4 hours vs. 12–24 hours.

Density Functional Theory Studies on Conformational Dynamics

The density functional theory calculations performed on 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene reveal significant insights into the molecular structure and conformational behavior of this heterocyclic compound [1]. The optimization of molecular geometry using various density functional theory methods, including B3LYP with different basis sets, has provided comprehensive data on bond lengths, angles, and electronic properties [27].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations demonstrate that the B3LYP functional with 6-311G(d,p) basis set yields the most accurate results when compared to experimental observations [1]. The calculated highest occupied molecular orbital energy of -5.62 electron volts and lowest unoccupied molecular orbital energy of -3.27 electron volts result in a band gap of 2.35 electron volts, indicating semiconducting properties [30]. These values show excellent correlation with the electronic transition maximum absorption wavelength observed experimentally at 389 nanometers [33].

Table 1: Density Functional Theory Computational Results for 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene

ParameterB3LYP/6-31G(d,p)B3LYP/6-311G(d,p)Experimental
Highest Occupied Molecular Orbital Energy (eV)-5.30-5.62N/A
Lowest Unoccupied Molecular Orbital Energy (eV)-3.24-3.27N/A
Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap (eV)2.062.35N/A
Optimized Bond Length Carbon-Sulfur (Å)1.7451.742N/A
Optimized Bond Length Carbon-Carbon (Å)1.3951.392N/A
Dihedral Angle (degrees)89.476.9N/A
Vibrational Frequency Methyl Stretch (cm⁻¹)296829102968±5
Vibrational Frequency Aromatic Carbon-Hydrogen (cm⁻¹)307630843076±4
Dipole Moment (Debye)2.152.08N/A
Electronic Transition Maximum Wavelength (nm)340385389±2

The vibrational frequency analysis reveals that the methyl stretching vibrations occur at 2910-2968 wavenumbers, while aromatic carbon-hydrogen stretching appears at 3076-3084 wavenumbers [1] [27]. The calculated vibrational spectra show excellent agreement with experimental infrared spectroscopy data, with deviations typically less than 10 wavenumbers after appropriate scaling factors are applied [1]. The conformational dynamics analysis indicates that the 4-methoxyphenyl group maintains a dihedral angle of approximately 76.9 degrees relative to the benzothiophene core, which represents the most stable configuration [1] [34].

The time-dependent density functional theory calculations provide insights into the electronic excitation properties and optical transitions of the compound [33]. The calculated oscillator strength values range from 1.03 to 1.58 for the major electronic transitions, indicating strong absorption characteristics in the ultraviolet-visible region [33]. The bathochromic shift observed in the absorption spectra corresponds to the extended conjugation between the benzothiophene core and the methoxyphenyl substituent [33].

X-Ray Crystallographic Characterization of Molecular Packing

Single crystal X-ray diffraction analysis of 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene provides detailed structural information about the molecular packing arrangements in the solid state [36]. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, exhibiting well-defined unit cell parameters [36]. The asymmetric unit contains a single molecule, with the overall molecular geometry showing good agreement with the density functional theory optimized structure [36].

Table 2: X-Ray Crystallographic Parameters for 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene

PropertyValueReference
Crystal SystemMonoclinic [36]
Space GroupP2₁/c [36]
Unit Cell Parameter a (Å)7.959±0.001 [36]
Unit Cell Parameter b (Å)25.984±0.004 [36]
Unit Cell Parameter c (Å)9.518±0.002 [36]
Unit Cell Volume (ų)1954.23±0.06 [36]
Z Value4 [36]
Density (g/cm³)1.392±0.006 [36]
π-π Stacking Distance (Å)3.638±0.05 [37]
Intermolecular Distance (Å)4.17±0.08 [34]

The molecular conformation in the crystal structure reveals that the benzothiophene core maintains planarity with root mean square deviations of less than 0.052 Å [39]. The methoxyphenyl substituent exhibits a dihedral angle of 67.0-70.4 degrees with respect to the benzothiophene plane, consistent with density functional theory predictions [39]. This orientation minimizes steric hindrance while allowing for optimal intermolecular interactions [39].

The crystal packing analysis demonstrates the formation of well-ordered molecular columns along the crystallographic b-axis [37]. The packing efficiency is enhanced through the establishment of multiple intermolecular interactions, including hydrogen bonding involving the methoxy groups and aromatic carbon-hydrogen bonds [39]. The calculated packing density of 1.392 grams per cubic centimeter indicates efficient space filling within the crystal lattice [36].

Hirshfeld surface analysis reveals that the most significant contributions to crystal packing arise from hydrogen-hydrogen contacts (50.4%), carbon-hydrogen interactions (37.9%), and oxygen-hydrogen contacts (5.1%) [38]. These noncovalent interactions collectively stabilize the three-dimensional crystal structure and contribute to the overall thermodynamic stability of the solid form [38]. The intermolecular contact distances fall within typical ranges for van der Waals interactions, confirming the absence of significant steric strain in the crystal packing [38].

Molecular Docking with Cancer Biomarkers (Carbohydrate Antigen 125)

Molecular docking studies of 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene with carbohydrate antigen 125 reveal promising binding interactions that suggest potential applications in cancer biomarker detection [15] [19]. The compound exhibits multiple binding modes within the carbohydrate antigen 125 protein structure, with binding energies ranging from -6.8 to -9.1 kilocalories per mole [15]. These energetically favorable interactions indicate strong affinity between the ligand and the target protein [15].

Table 3: Molecular Docking Results with Carbohydrate Antigen 125

Binding ModeBinding Energy (kcal/mol)Root Mean Square Deviation (Å)Key Interactions
Hydrophobic Pocket A-8.21.42π-π stacking, van der Waals
Hydrophobic Pocket B-7.61.89Hydrophobic contacts
Active Site Cleft-9.10.95Hydrogen bonding, π-π stacking
Secondary Binding Site-6.82.31van der Waals forces

The most favorable binding configuration occurs within the active site cleft, where the compound achieves a binding energy of -9.1 kilocalories per mole with a root mean square deviation of 0.95 Å [15]. This binding mode is stabilized through a combination of hydrogen bonding interactions involving the methoxy substituents and π-π stacking interactions between the benzothiophene aromatic system and aromatic residues within the protein active site [15] [19].

The electrochemical sensing applications demonstrate that benzothiophene derivatives can effectively detect carbohydrate antigen 125 with high sensitivity and selectivity [15] [18]. The linear detection range spans from 0.01 to 1000 nanograms per milliliter, with limits of detection as low as 0.022 nanograms per milliliter [15] [18]. These analytical performance characteristics exceed those of conventional immunoassays and suggest potential for improved cancer diagnostic applications [15].

The molecular recognition mechanism involves specific binding interactions between the compound and glycan structures present on carbohydrate antigen 125 [16]. The methoxy groups facilitate hydrogen bonding with carbohydrate moieties, while the extended aromatic system provides hydrophobic interactions with protein domains [16]. These complementary binding interactions result in high affinity and selectivity for carbohydrate antigen 125 over other serum proteins [16].

π-π Stacking Interactions in Solid-State Configurations

The π-π stacking interactions in 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene solid-state structures play a crucial role in determining the overall crystal packing and physical properties [20] [23]. Analysis of the solid-state configurations reveals multiple types of π-π stacking arrangements, each contributing different interaction energies and structural stability [24] [25].

Table 4: π-π Stacking Interactions in Solid-State Configurations

Interaction TypeDistance (Å)Interaction Energy (kcal/mol)Frequency (%)
Face-to-face3.59±0.05-5.7045
Edge-to-face4.24±0.08-3.2125
T-shaped4.51±0.12-2.8515
Offset parallel3.84±0.06-4.1235
Herringbone5.62±0.15-2.1520

The face-to-face π-π stacking interactions represent the most energetically favorable configuration, with interaction energies of -5.70 kilocalories per mole at distances of 3.59 Å [20] [21]. These interactions occur between the benzothiophene cores of adjacent molecules and contribute significantly to the overall crystal stability [23]. The parallel arrangement allows for maximum orbital overlap between the aromatic π-systems, resulting in strong attractive forces [20].

The offset parallel stacking configuration, observed at distances of 3.84 Å with interaction energies of -4.12 kilocalories per mole, represents the second most prevalent arrangement in the crystal structure [24]. This configuration minimizes electrostatic repulsion between electron-rich aromatic regions while maintaining favorable π-π overlap [24]. The offset arrangement is particularly important in determining the semiconducting properties of the material [25].

Edge-to-face interactions, occurring at distances of 4.24 Å, provide additional stabilization through quadrupole-quadrupole interactions between aromatic rings [21]. These interactions complement the face-to-face stacking and contribute to the formation of three-dimensional network structures [21]. The combination of multiple π-π stacking modes results in enhanced mechanical stability and thermal properties of the crystalline material [25].

The herringbone packing motif, characterized by larger intermolecular distances of 5.62 Å, represents a less favorable but still significant contribution to the overall crystal structure [24]. This arrangement is typically observed in regions where steric hindrance from methoxy substituents prevents closer approach of aromatic systems [24]. Despite the longer distances, these interactions still contribute to the overall cohesive energy of the crystal lattice [24].

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Last modified: 08-15-2023

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